Enhanced Antiviral Potency Against HCV NS5B Polymerase Compared to 2-Hydroxy-4-methoxybenzaldehyde
2-Hydroxy-4-(methoxymethyl)benzaldehyde demonstrates superior inhibition of HCV NS5B polymerase, a key target for Hepatitis C treatment, compared to its close analog 2-hydroxy-4-methoxybenzaldehyde . In cell-based replicon assays, the methoxymethyl analog exhibited an EC50 of approximately 1.5 μM, while the methoxy analog showed no significant inhibition at concentrations up to 10 μM .
| Evidence Dimension | Inhibition of HCV NS5B Polymerase (Replicon Assay) |
|---|---|
| Target Compound Data | EC50 ≈ 1.5 μM |
| Comparator Or Baseline | 2-Hydroxy-4-methoxybenzaldehyde: EC50 > 10 μM (inactive) |
| Quantified Difference | >6.7-fold improvement in potency |
| Conditions | HCV 1b replicon system in Huh-7 cells; 72-hour incubation; luciferase reporter assay |
Why This Matters
For anti-HCV drug discovery programs, this >6.7-fold increase in potency justifies the selection and procurement of the methoxymethyl analog over the methoxy version for lead optimization.
